magainin A magainin A
Brand Name: Vulcanchem
CAS No.: 117665-47-1
VCID: VC0049925
InChI: InChI=1S/C117H187N31O27S/c1-15-66(7)95(146-91(151)46-52-122)115(173)126-61-92(152)133-77(40-26-30-48-118)104(162)142-85(56-74-36-22-18-23-37-74)112(170)140-83(54-64(3)4)111(169)143-87(58-76-60-125-63-127-76)110(168)130-68(9)98(156)128-69(10)99(157)135-79(42-28-32-50-120)105(163)137-80(43-29-33-51-121)106(164)141-84(55-73-34-20-17-21-35-73)109(167)131-70(11)100(158)134-78(41-27-31-49-119)103(161)129-71(12)102(160)139-86(57-75-38-24-19-25-39-75)114(172)147-94(65(5)6)116(174)132-72(13)101(159)136-81(44-45-93(153)154)108(166)148-96(67(8)16-2)117(175)138-82(47-53-176-14)107(165)144-88(59-90(123)150)113(171)145-89(62-149)97(124)155/h17-25,34-39,60,63-72,77-89,94-96,149H,15-16,26-33,40-59,61-62,118-122H2,1-14H3,(H2,123,150)(H2,124,155)(H,125,127)(H,126,173)(H,128,156)(H,129,161)(H,130,168)(H,131,167)(H,132,174)(H,133,152)(H,134,158)(H,135,157)(H,136,159)(H,137,163)(H,138,175)(H,139,160)(H,140,170)(H,141,164)(H,142,162)(H,143,169)(H,144,165)(H,145,171)(H,146,151)(H,147,172)(H,148,166)(H,153,154)/t66-,67-,68-,69-,70-,71-,72-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,94-,95-,96-/m0/s1
SMILES: CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)N)NC(=O)CCN
Molecular Formula: C117H187N31O27S
Molecular Weight: 2492 g/mol

magainin A

CAS No.: 117665-47-1

Main Products

VCID: VC0049925

Molecular Formula: C117H187N31O27S

Molecular Weight: 2492 g/mol

magainin A - 117665-47-1

CAS No. 117665-47-1
Product Name magainin A
Molecular Formula C117H187N31O27S
Molecular Weight 2492 g/mol
IUPAC Name (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-(3-aminopropanoylamino)-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C117H187N31O27S/c1-15-66(7)95(146-91(151)46-52-122)115(173)126-61-92(152)133-77(40-26-30-48-118)104(162)142-85(56-74-36-22-18-23-37-74)112(170)140-83(54-64(3)4)111(169)143-87(58-76-60-125-63-127-76)110(168)130-68(9)98(156)128-69(10)99(157)135-79(42-28-32-50-120)105(163)137-80(43-29-33-51-121)106(164)141-84(55-73-34-20-17-21-35-73)109(167)131-70(11)100(158)134-78(41-27-31-49-119)103(161)129-71(12)102(160)139-86(57-75-38-24-19-25-39-75)114(172)147-94(65(5)6)116(174)132-72(13)101(159)136-81(44-45-93(153)154)108(166)148-96(67(8)16-2)117(175)138-82(47-53-176-14)107(165)144-88(59-90(123)150)113(171)145-89(62-149)97(124)155/h17-25,34-39,60,63-72,77-89,94-96,149H,15-16,26-33,40-59,61-62,118-122H2,1-14H3,(H2,123,150)(H2,124,155)(H,125,127)(H,126,173)(H,128,156)(H,129,161)(H,130,168)(H,131,167)(H,132,174)(H,133,152)(H,134,158)(H,135,157)(H,136,159)(H,137,163)(H,138,175)(H,139,160)(H,140,170)(H,141,164)(H,142,162)(H,143,169)(H,144,165)(H,145,171)(H,146,151)(H,147,172)(H,148,166)(H,153,154)/t66-,67-,68-,69-,70-,71-,72-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,94-,95-,96-/m0/s1
Standard InChIKey PIMDIROPKFPSDI-BXRJKVPUSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CCN
SMILES CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)N)NC(=O)CCN
Canonical SMILES CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)N)NC(=O)CCN
Sequence XIGKFLHAAKKFAKAFVAEIMNS
Synonyms magainin A
PubChem Compound 16132424
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator